molecular formula C19H26O3 B585710 3-O-Methyl 6-Hydroxy 17beta-Estradiol CAS No. 109835-83-8

3-O-Methyl 6-Hydroxy 17beta-Estradiol

Cat. No.: B585710
CAS No.: 109835-83-8
M. Wt: 302.414
InChI Key: SGKSNEXYMMIQKE-UTKXELFFSA-N
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Description

3-O-Methyl 6-Hydroxy 17beta-Estradiol (CAS 109835-83-8) is a synthetic derivative and potential metabolite of the primary female sex hormone, 17β-Estradiol (E2). This compound is supplied as a white solid with a molecular formula of C19H26O3 and a molecular weight of 302.41 g/mol. It must be stored refrigerated at 2-8°C to maintain stability. As an estradiol derivative, this compound is a valuable tool for researching the mechanisms of estrogen action, including the study of estrogen receptor interactions and the metabolic pathways of endogenous estrogens. The structural modifications on the estradiol backbone make it particularly useful for probing the specific functional group requirements for receptor binding and activation, and for investigating the complex genomic and non-genomic signaling pathways of estrogens, which are crucial for regulating functions in the reproductive system, brain, cardiovascular system, and skeletal health. This product is categorized as a For Research Use Only (RUO) chemical. It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKSNEXYMMIQKE-UTKXELFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858050
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109835-83-8
Record name (17beta)-3-Methoxyestra-1,3,5(10)-triene-6,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic and Metabolic Pathways of 3 O Methyl 6 Hydroxy 17beta Estradiol

Enzymatic Formation of 6-Hydroxylated Estrogens in Biological Systems

The initial step in the biosynthesis of 3-O-Methyl 6-Hydroxy 17beta-Estradiol is the hydroxylation of the parent estrogen, 17beta-estradiol, at the 6-position of the steroid nucleus. This reaction is catalyzed by specific members of the cytochrome P450 (CYP) superfamily of enzymes. Research has shown that human ovarian follicles predominantly metabolize estradiol (B170435) through 6-hydroxylation, yielding both 6α- and 6β-hydroxy-estradiol nih.gov.

Several CYP isoforms have been identified as key players in the hydroxylation of estrogens at various positions. While the focus has often been on the 2- and 4-hydroxylation pathways, studies have implicated specific enzymes in 6-hydroxylation. For instance, CYP1A1 and CYP3A4 have been associated with the formation of 6-hydroxyestrogens. nih.gov The liver is a primary site for these metabolic activities, but extrahepatic tissues also contribute to the diverse profile of estrogen metabolites. nih.gov

The table below summarizes the key Cytochrome P450 isoforms involved in the primary hydroxylation pathways of estradiol.

CYP IsoformPrimary Hydroxylation Position
CYP1A12- and 4-hydroxylation
CYP1A22-hydroxylation
CYP1B14-hydroxylation
CYP3A42- and 16α-hydroxylation

It is important to note that while these are the primary roles, there can be overlapping functions among the different isoforms.

O-Methylation Processes in Estrogen Metabolism Research

Following hydroxylation, the resulting estrogen derivatives can undergo O-methylation, a critical step in their metabolism and eventual elimination from the body.

The primary enzyme responsible for the O-methylation of catechol estrogens (estrogens with hydroxyl groups on adjacent carbons, such as 2- and 4-hydroxyestrogens) is Catechol-O-Methyltransferase (COMT). nih.govzrtlab.comclinpgx.org This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the estrogen molecule. drdanielmetzger.com While the role of COMT in the methylation of 2- and 4-hydroxyestrogens to form methoxyestrogens is well-established, its specific activity on 6-hydroxyestrogens to form 3-O-methylated derivatives is an area of ongoing research. The process of methylation is crucial as it generally leads to metabolites with altered biological activity and facilitates their excretion. zrtlab.com

The efficiency of COMT is influenced by genetic polymorphisms, which can result in variations in enzyme activity among individuals, thereby affecting their estrogen metabolism profiles. researchgate.netdrugbank.com

The metabolic process is not unidirectional. Methoxyestrogens can undergo demethylation, converting them back to their hydroxylated forms. Research has demonstrated that cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, are capable of O-demethylating 2- and 4-methoxyestrogens. aacrjournals.orgnih.gov This suggests a potential feedback loop where methylated estrogens can be reactivated. While direct evidence for the demethylation of this compound is limited, the existing knowledge about methoxyestrogen metabolism points towards a similar possibility.

Interconversion with Related Estrogens and Metabolites

The metabolic web of estrogens is characterized by extensive interconversion between different forms. Estrone (B1671321) and estradiol are readily interconverted by 17β-hydroxysteroid dehydrogenases. bio-rad.com Similarly, their hydroxylated and methylated derivatives are part of this dynamic equilibrium. For instance, 6-hydroxyestradiol can be further metabolized or interconverted with other estrogenic compounds. The presence of a variety of estrogen metabolites, including 2-hydroxyestrone, 4-hydroxyestrone, 2-hydroxyestradiol, 4-hydroxyestradiol, and various methoxyestrogens, in biological fluids highlights the complexity of these interconnected pathways. nih.gov The balance between these different metabolites is crucial, as they can have varying estrogenic potencies and biological effects.

17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) Activity and Estradiol/Estrone Interconversion

The 17beta-hydroxysteroid dehydrogenase (17beta-HSD) family of enzymes plays a critical role in the final steps of sex steroid biosynthesis, modulating the biological activity of estrogens and androgens. These enzymes catalyze the reversible oxidation-reduction reaction at the 17th position of the steroid nucleus.

Of particular importance is the interconversion between the potent estrogen, 17beta-estradiol (E2), and the less active estrone (E1). nih.gov Several isoforms of 17beta-HSD exist, with some favoring the reduction of E1 to E2 and others catalyzing the oxidative inactivation of E2 to E1. For instance, 17beta-HSD1 is primarily reductive, converting estrone to the more potent estradiol, thereby increasing estrogenic activity in target tissues. nih.gov Conversely, 17beta-HSD2 is mainly oxidative, converting estradiol back to estrone. ru.nl This balance is crucial for regulating estrogen levels in various tissues, including the endometrium and breast. ru.nlaacrjournals.org

While modifications at the 3 and 6 positions of estradiol have been explored in the chemical synthesis of 17beta-HSD inhibitors, there is no documented evidence in the provided search results to indicate that this compound is a natural substrate or product of 17beta-HSD enzymes. nih.govnih.govmdpi.com

Table 1: Key 17beta-HSD Isoforms and Their Primary Functions

Enzyme Isoform Primary Function Substrate → Product Example
17beta-HSD1 Reductive Estrone (E1) → 17beta-Estradiol (E2)
17beta-HSD2 Oxidative 17beta-Estradiol (E2) → Estrone (E1)
17beta-HSD5 Reductive Androstenedione → Testosterone (B1683101)
17beta-HSD14 Oxidative 17beta-Estradiol (E2) → Estrone (E1)

Aromatase (CYP19) Pathway in Precursor Conversion to Estrogens

Aromatase, also known as estrogen synthetase or CYP19A1, is a key enzyme in the biosynthesis of estrogens. wikipedia.org It is a member of the cytochrome P450 superfamily and is responsible for the aromatization of the A-ring of androgens to produce estrogens. wikipedia.orgnih.gov This process is the final and rate-limiting step in estrogen production.

The primary substrates for aromatase are androstenedione and testosterone, which are converted to estrone and 17beta-estradiol, respectively. wikipedia.orgtaylorandfrancis.com The reaction involves three successive hydroxylations of the 19-methyl group of the androgen precursor, followed by the elimination of this group and aromatization of the A-ring. wikipedia.org Aromatase is expressed in various tissues, including the ovaries, placenta, adipose tissue, brain, and bone, allowing for both systemic and local estrogen production. nih.govoup.com

There is no scientific literature in the search results suggesting that this compound is produced via the aromatase pathway or that related methylated and hydroxylated androgens serve as substrates for this enzyme.

Extrahepatic and Tissue-Specific Metabolism Research

The metabolism of estrogens is not confined to the liver. Significant metabolic activity occurs in various extrahepatic tissues, a process known as intracrinology. ru.nl Tissues such as the breast, bone, adipose tissue, and brain can synthesize their own estrogens from circulating precursors and metabolize them locally. nih.govoup.com This tissue-specific production allows for localized hormonal effects without significantly altering systemic estrogen levels. oup.com

In these peripheral tissues, enzymes like aromatase and 17beta-HSD are crucial for local estrogen synthesis and regulation. nih.gov Further metabolism of estrogens, primarily estradiol, involves hydroxylation by cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1) to form catechol estrogens like 2-hydroxyestradiol and 4-hydroxyestradiol. nih.govbio-rad.com These catechols can then be methylated by catechol-O-methyltransferase (COMT), a key detoxification step. bio-rad.comdrdanielmetzger.com

A study on the metabolism of radioactive 17beta-estradiol 3-methyl ether in humans found that it was metabolized, with evidence for hydroxylation at the 2-position, but not the 4- or 6-positions. nih.gov This suggests that if 3-O-Methyl 17beta-Estradiol were to be further metabolized, 2-hydroxylation is a more likely pathway than 6-hydroxylation.

Biotransformation by Microbial Systems (e.g., Aspergillus alliaceus)

Microbial systems are known to perform a variety of biotransformations on steroid molecules, often leading to novel hydroxylated derivatives. Research into the microbial hydroxylation of 17beta-estradiol has identified specific microorganisms capable of this transformation.

One such organism, Aspergillus alliaceus, has been shown to effectively hydroxylate 17beta-estradiol to produce catechol estrogens. nih.govnih.gov Analytical experiments revealed that A. alliaceus forms 4-hydroxyestradiol and 2-hydroxyestradiol with significant yields of 45% and 16%, respectively. nih.govnih.gov This microbial transformation provides an efficient method for preparing these specific catechol estrogens. nih.gov However, the research does not indicate that Aspergillus alliaceus or other studied microbial systems produce 6-hydroxy derivatives or act on 3-O-methylated estradiol substrates.

Table 2: Microbial Hydroxylation of 17beta-Estradiol by Aspergillus alliaceus

Substrate Microorganism Major Products Reported Yield
17beta-Estradiol Aspergillus alliaceus 4-Hydroxyestradiol 45%
17beta-Estradiol Aspergillus alliaceus 2-Hydroxyestradiol 16%

Molecular Interactions and Biological Activities in Academic Research Models

Estrogen Receptor (ER) Binding and Selectivity Research

The affinity and selectivity of a ligand for the nuclear estrogen receptor subtypes, ERα and ERβ, are primary determinants of its potential genomic activity.

The binding of 17β-Estradiol to ERα and ERβ is characterized by high affinity, with dissociation constants (Kd) in the low nanomolar to high picomolar range. nih.gov However, modifications to the estradiol (B170435) scaffold significantly alter these binding characteristics. The two key modifications of the title compound, methylation at the C-3 position and hydroxylation at the C-6 position, are both known to substantially reduce binding affinity for nuclear ERs.

Research on various endogenous estrogen metabolites demonstrates that hydroxylation of the B-ring at the 6-position markedly diminishes binding to both ERα and ERβ. oup.com For instance, 6α-Hydroxyestradiol and 6β-Hydroxyestradiol show a dramatic loss of affinity compared to the parent molecule, 17β-Estradiol. oup.com Similarly, the presence of a keto group at this position, as in 6-Ketoestradiol, also results in poor receptor binding. oup.com

Furthermore, the phenolic hydroxyl group at the C-3 position is fundamentally important for high-affinity binding to both ERα and ERβ. nih.gov Methylation of this group, creating a methoxy (B1213986) ether, eliminates a critical hydrogen bond donor site, which normally anchors the A-ring of the ligand within the receptor's binding pocket. Studies on related compounds, such as 2-methoxyestradiol (B1684026), confirm that O-methylation leads to a drastic reduction in binding affinity for both ERα and ERβ. nih.gov

Given that both the 3-O-methylation and 6-hydroxylation independently lead to a significant decrease in binding affinity, it is highly probable that 3-O-Methyl 6-Hydroxy 17beta-Estradiol possesses a very low affinity for both ERα and ERβ, making it a very weak ligand for these nuclear receptors.

Table 1: Relative Binding Affinities (RBA) of B-Ring Modified Estrogens for Human ERα and ERβ RBA is calculated with 17β-Estradiol set to 100%. Data sourced from Zhu et al., 2006. oup.com

CompoundRBA for ERα (%)RBA for ERβ (%)
17β-Estradiol10094.6
6α-Hydroxyestradiol4.84.3
6β-Hydroxyestradiol2.12.1
6-Ketoestradiol6.87.9

The binding of a ligand to the ER ligand-binding domain (LBD) induces specific conformational changes that are essential for subsequent biological activity. The canonical agonist conformation involves the repositioning of Helix 12 (H12) to form a "lid" over the binding pocket, creating a surface for the recruitment of coactivator proteins. nih.gov

The structure of the ligand dictates the resulting receptor conformation. nih.gov The loss of the C-3 hydroxyl group's hydrogen-bonding capability and the introduction of a polar, bulky hydroxyl group at the C-6 position in this compound would likely disrupt the precise orientation required for an optimal agonistic conformational change. Molecular dynamics simulations show that antagonist-bound receptors are more dynamic and flexible than agonist-bound ones. nih.gov It is plausible that the altered interactions of the modified ligand would fail to stabilize H12 in the active conformation, leading to a non-productive or even antagonistic receptor state.

G Protein-Coupled Estrogen Receptor (GPER) Interactions

In addition to the nuclear ERs, estrogens can signal through the G Protein-Coupled Estrogen Receptor (GPER), mediating rapid, non-genomic effects. nih.gov The binding pharmacology of GPER differs significantly from that of ERα and ERβ.

While 17β-Estradiol binds GPER with high affinity (Kd of 3-6 nM), many of its hydroxylated metabolites, such as 2-hydroxy-17β-estradiol, have a low affinity for the receptor. nih.govnih.gov In stark contrast, the methylated metabolite 2-methoxyestradiol demonstrates a relatively high binding affinity for GPER (around 10 nM) and functions as a GPER agonist. nih.gov This suggests that O-methylation, which is detrimental to nuclear ER binding, may be tolerated or even favorable for GPER interaction.

Therefore, the 3-O-methyl group of this compound might confer some ability to bind and potentially activate GPER. The influence of the 6-hydroxy group on GPER binding is not well-documented, but the high affinity of the related 2-methoxyestradiol suggests a potential for the title compound to interact with this receptor pathway.

Table 2: Comparative Binding Affinities of Estradiol and 2-Methoxyestradiol (2-MeOE2) Data compiled from multiple sources. nih.govnih.gov

CompoundERα AffinityERβ AffinityGPER Affinity (Kd)
17β-EstradiolHigh (RBA=100%)High (RBA≈100%)High (~3-6 nM)
2-MethoxyestradiolVery LowVery LowHigh (~10 nM)

Structure-Activity Relationships (SAR) for Receptor Binding and Agonism/Antagonism

The SAR for estrogenic compounds provides a clear framework for predicting the impact of specific chemical modifications on receptor interaction.

The phenolic hydroxyl group at C-3 of the A-ring is a critical pharmacophore for high-affinity binding to nuclear estrogen receptors. It acts as a crucial hydrogen bond donor, anchoring the ligand in the binding pocket. The methylation of this group to form a methoxy ether, as seen in this compound, prevents this key interaction. This modification is a well-established mechanism for deactivating the hormonal activity of estrogens with respect to ERα and ERβ. oup.com In vivo, O-methylation is a key metabolic step in the deactivation and clearance of catechol estrogens. nih.gov This structural change is consistently associated with a dramatic loss of binding affinity and, consequently, a loss of ability to transcriptionally activate genes via the classical nuclear ER pathway.

The ligand-binding pocket of the nuclear ERs is predominantly hydrophobic. The introduction of a polar hydroxyl group onto the steroid's B-ring at the C-6 position introduces an unfavorable polar interaction within this hydrophobic environment. Furthermore, the addition of this group can cause steric hindrance, preventing the steroid from seating optimally within the binding site. oup.com As demonstrated by the significant drop in relative binding affinity for 6α-hydroxyestradiol, 6β-hydroxyestradiol, and 6-ketoestradiol, any substitution at the C-6 position markedly compromises the interaction with both ERα and ERβ. oup.comoup.com This suggests that the 6-hydroxy moiety of the title compound contributes significantly to its predicted poor affinity for nuclear estrogen receptors.

Stereochemistry and Substituent Effects at C-7, C-16, and C-17 on SAR

The structure-activity relationship (SAR) of estrogenic compounds is profoundly influenced by their three-dimensional structure (stereochemistry) and the nature of chemical groups (substituents) at various positions on the steroid core. For derivatives of estradiol, including this compound, the orientation and chemical properties of substituents at key positions like C-7, C-16, and C-17 are critical determinants of their interaction with the estrogen receptor (ER) and subsequent biological activity.

The foundational structure for high-affinity binding to the estrogen receptor is 17β-estradiol. The phenolic A-ring with its hydroxyl group at C-3 and the hydroxyl group at the C-17 position of the D-ring are considered essential for potent estrogenic activity. In this compound, the methylation of the C-3 hydroxyl group typically reduces binding affinity to the ER compared to estradiol, as the free hydroxyl is a crucial hydrogen bond donor in the receptor's ligand-binding domain. However, such methoxyestrogens can exhibit unique biological profiles. nih.gov

Substitutions at other positions further modulate this activity:

C-7: Modifications at the C-7α position, particularly with long alkyl chains, can decrease ER binding affinity but may introduce antagonistic properties or alter the receptor's conformational response upon binding.

C-16: Substituents at C-16 can have varied effects. For instance, a 16α-hydroxyl group, as seen in estriol, generally results in a compound with weaker estrogenic activity than estradiol. The absence of such a group in this compound distinguishes its potential interaction profile from that of estriol.

C-17: The 17β-hydroxyl group is paramount for agonist activity. Its presence allows for a critical hydrogen bond formation within the ER ligand-binding pocket, stabilizing the active conformation of the receptor. Esterification at this position, creating estradiol-17-esters, can prolong the compound's action, as the rate-limiting step for its metabolism becomes the hydrolysis of the ester back to estradiol. nih.gov The free 17β-hydroxyl in the target compound suggests a capacity for direct receptor activation.

The 6-hydroxy group introduces a polar feature on the B-ring of the steroid. Research on related compounds, such as 6β-substituted estradiol derivatives, has shown that the configuration of the side-chain is crucial for biological activity, with the 6β-configuration often leading to better inhibition of certain enzymes than the 6α-configuration. tandfonline.com

Table 1: General Effects of Substituents on Estradiol Core for Estrogen Receptor Activity

Position Substituent Type General Effect on SAR
C-3 Methyl Ether Decreases direct ER binding affinity compared to free hydroxyl.
C-6 Hydroxyl (α or β) Modulates binding and can influence enzyme inhibition profile.
C-7α Alkyl Chains Generally decreases ER binding; may introduce antagonistic properties.
C-16α Hydroxyl Typically reduces estrogenic potency compared to estradiol.

Conformational Requirements for ER Activation

The activation of the estrogen receptor is not merely a function of ligand binding but is critically dependent on the specific conformational changes induced in the receptor upon binding. nih.gov The ER, a ligand-activated transcription factor, exists in an inactive state, often complexed with chaperone proteins. The binding of an agonist, such as an estradiol derivative, into the ligand-binding domain (LBD) triggers a distinct structural rearrangement. nih.gov

This induced conformational change is a prerequisite for the transcriptional activation function of the receptor. nih.gov Specifically, the repositioning of a region known as helix 12 in the LBD is a hallmark of ER activation. This movement creates a surface that is recognized by and recruits coactivator proteins. The resulting complex of ligand, receptor, and coactivators can then bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription. nih.gov

Antagonists, in contrast, bind to the LBD but induce a different conformation, one where helix 12 sterically hinders the coactivator binding site, thus preventing the receptor from activating gene expression. nih.gov The specific shape of this compound must therefore be compatible with inducing the precise agonist conformation within the ER's LBD to elicit an estrogenic response.

Modulation of Cellular Signaling Pathways in Research Contexts

Effects on Gene Transcription and Expression Regulation

Estrogens and their metabolites are potent regulators of gene expression. nih.gov The primary mechanism involves the ligand-activated ER binding to EREs on DNA. nih.gov However, the regulatory landscape is more complex, involving both direct genomic and non-genomic pathways that converge to control gene transcription.

Upon activation by a compound like this compound, the ER can modulate gene expression through several mechanisms:

Direct ERE Binding: The activated ER dimer directly binds to canonical ERE sequences in the promoter regions of target genes to regulate their transcription. nih.gov

Tethered Activation: The ER can regulate genes that lack a classic ERE by binding to other transcription factors, such as AP-1 or Sp-1, which are already bound to their respective DNA response elements. nih.gov

Epigenetic Modification: Ligand-bound ERs can recruit a host of chromatin-modifying enzymes. This can lead to changes in the epigenetic landscape, such as the methylation of DNA or the acetylation and methylation of histone proteins, which in turn can activate or repress gene expression. nih.govmdpi.com For example, ERα has been shown to interact with enzymes that place activating methylation marks (H3K4) or repressive marks (H3K27) on histones. mdpi.com There is also evidence that estrogens can regulate DNA methyltransferase expression, influencing global and gene-specific DNA methylation patterns. uliege.be

Table 2: Examples of Genes Regulated by Estrogen Receptor Activation

Gene Function Regulatory Mechanism
Choriogenin H Egg envelope protein precursor Upregulated via ERE binding. osti.gov
pS2 (TFF1) Trefoil factor, involved in mucosal repair Classic ERE-mediated upregulation.
Cyclin D1 Cell cycle progression Regulated via ER/Sp-1 interaction. nih.gov

Non-Genomic Actions of Estrogen Metabolites

Beyond the classical genomic pathway that involves nuclear receptors and gene transcription, estrogen metabolites can elicit rapid biological responses through non-genomic signaling. These actions are initiated at the plasma membrane or within the cytoplasm and occur too quickly to be explained by changes in gene expression. nih.gov

Research on 17β-estradiol has demonstrated that it can trigger rapid intracellular signaling cascades. For instance, in pancreatic beta-cells, 17β-estradiol potentiates calcium signaling and inhibits ATP-sensitive potassium (KATP) channel activity. nih.gov This effect is not mediated by nuclear ERs but by a membrane-associated signaling pathway. The study indicated that estradiol increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, and the subsequent activation of cGMP-dependent protein kinase (PKG) is responsible for the rapid cellular effect. nih.gov These findings suggest that estrogen metabolites, potentially including hydroxylated and methylated forms, can interact with membrane-bound receptors or signaling molecules to rapidly modulate cell function, a process distinct from their role as transcriptional regulators. nih.gov

Enzymatic Activity Modulation and Inhibition Research

Inhibition of Steroidogenic Enzymes (e.g., 17beta-HSDs)

The biosynthesis and metabolism of active steroid hormones are controlled by a family of enzymes known as hydroxysteroid dehydrogenases (HSDs). Of particular interest is 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which catalyzes the conversion of the weak estrogen, estrone (B1671321) (E1), into the highly potent 17β-estradiol (E2). nih.gov This enzyme is considered a key therapeutic target for estrogen-dependent diseases, as its inhibition would decrease the local production of potent estrogens in target tissues. mdpi.comacs.org

Various steroidal and non-steroidal compounds have been developed as inhibitors of 17β-HSD1. Estradiol derivatives themselves can act as competitive inhibitors of the enzyme. The inhibitory potential is highly dependent on the substitution pattern of the steroid core. For example, adding a m-carbamoylphenyl group at the C-3 position of estrone did not significantly improve its inhibitory activity against 17β-HSD1. mdpi.com Conversely, modifications at other positions have yielded potent inhibitors. The study of different estradiol derivatives provides a framework for understanding how a compound like this compound might interact with and potentially inhibit steroidogenic enzymes. The presence of substituents at both the C-3 and C-6 positions suggests a potential for complex interactions within the enzyme's active site.

Table 3: Inhibitory Activity of Selected Steroidal Compounds on 17β-HSD1

Compound Description IC50 (µM) Source
Estrone (E1) Natural Substrate 0.21 mdpi.com
PBRM Reference Inhibitor 0.15 mdpi.com
Cpd 5 (E1 derivative) E1 with m-carbamoylphenyl group at C3 0.31 mdpi.com

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Modulation of Antioxidant Enzyme Expression and Function (e.g., SOD)

While direct studies on this compound's effect on antioxidant enzymes are not extensively documented, the activities of its parent compound, 17beta-estradiol (E2), offer significant insights. E2 is known to possess antioxidant properties, which are crucial for cellular protection against oxidative stress. This activity is partly attributed to the phenolic hydroxyl group at the C-3 position of the steroid's A ring. nih.govresearchgate.net E2 has been shown to up-regulate the expression of key antioxidant enzymes, including manganese-superoxide dismutase (Mn-SOD) and glutathione (B108866) peroxidase (GPx). nih.gov This regulation often occurs via the activation of the MAPK/NFκB signaling pathway. nih.gov

In porcine ovary homogenates, 17beta-estradiol demonstrated protective effects against experimentally induced oxidative damage to both membrane lipids and nuclear DNA at physiologically relevant concentrations (≥1 nM for DNA and ≥10 nM for lipids). tandfonline.com Research also indicates that 17beta-estradiol administration increases the immunoreactivity of SOD1 and SOD2 in the nigral neurons of mice, suggesting a role in mitigating oxidative stress. nih.gov

The structural modifications in this compound—specifically the methylation of the C-3 hydroxyl group and the introduction of a hydroxyl group at the C-6 position—would theoretically alter this antioxidant potential. Methylation at C-3 may diminish the direct radical scavenging activity associated with the phenolic hydroxyl group, while the addition of a 6-hydroxy group could introduce new metabolic and interactive possibilities. Further research is necessary to elucidate the specific impact of these modifications on the expression and function of antioxidant enzymes like SOD.

Cellular Proliferation and Apoptosis Studies in Research Cell Lines

The influence of estrogenic compounds on cellular proliferation and apoptosis is a cornerstone of endocrine research, with implications for cancer biology. Studies on 17beta-estradiol and its analogs show a complex, often dose-dependent, effect on cell growth and death.

For instance, 17beta-estradiol and estrogen-like compounds such as diethylstilbestrol (B1670540) and genistein (B1671435) have been shown to induce anti-proliferative and apoptotic effects in the human hepatoma Hep3B cell line. nih.gov These effects, characterized by DNA fragmentation and caspase-3 activation, were found to be dependent on the estrogen receptor (ER). nih.gov Conversely, in other models like ER-positive breast cancer spheroids, 17beta-estradiol can promote proliferation and tumor invasiveness. frontiersin.org In glioblastoma cells, E2 has been observed to increase cell proliferation and enhance mitochondrial fitness. researchgate.net

Analogs of 17beta-estradiol have been developed to leverage these properties. One such analog, (8R, 13S, 14S, 17S)-2-Ethyl-13-methyl-7, 8, 9, 11, 12,13, 14, 15, 16, 17-decahydro-6H-cyclopenta[a]phenanthrane-3, 17-diyl bis(sulfamate) (EMBS), demonstrated antiproliferative activity and induced apoptosis in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines. nih.gov This suggests that modifications to the core estradiol structure can yield potent anti-cancer effects. nih.gov

Derivatives with modifications at the C-3 position, such as 3-N-alkyloxyestradiols, have shown significant activity against MCF-7 human breast cancer cells, with some derivatives being more potent than the active metabolite of tamoxifen, 4-hydroxytamoxifen. nih.gov Given that this compound features a C-3 modification, its effects on cell proliferation and apoptosis are of considerable research interest, though specific data remains limited.

Table 1: Effects of Estradiol and Related Compounds on Cell Proliferation and Apoptosis in Research Cell Lines This table is interactive. You can sort and filter the data.

Compound Cell Line Effect Key Findings Citations
17beta-Estradiol Hep3B (Hepatoma) Anti-proliferative, Pro-apoptotic Induced DNA fragmentation and caspase-3 activation via ER. nih.gov
17beta-Estradiol MCF-7 (Breast Cancer) Pro-proliferative Increased spheroid diameter in a dose-dependent manner. frontiersin.org
17beta-Estradiol U87-MG (Glioblastoma) Pro-proliferative Increased cell proliferation and mitochondrial gene expression. researchgate.net
EMBS (E2 Analog) MCF-7, MDA-MB-231 Anti-proliferative, Pro-apoptotic Compromised cell density and induced hallmarks of apoptosis. nih.gov
3-N-alkyloxyestradiols MCF-7 (Breast Cancer) Anti-proliferative Diisopropyl and piperidinyl derivatives were more active than 4-hydroxytamoxifen. nih.gov

Anti-Estrogenic and Antagonistic Activity Investigations in Research Models

Modifications to the estradiol molecule can significantly alter its interaction with estrogen receptors, leading to anti-estrogenic or antagonistic effects. Such compounds are valuable for studying estrogen-dependent diseases. The development of Selective Estrogen Receptor Modulators (SERMs) and pure anti-estrogens is a key area of this research. nih.govnih.gov

Research into estradiol derivatives has shown that substitutions at various positions can modulate biological activity. For example, adding a m-carbamoylphenyloxy group at the C-3 position of estradiol derivatives resulted in compounds that did not stimulate, and in fact reduced, the proliferation of estrogen-dependent T-47D and Z-12 cell lines. mdpi.com This highlights the potential for C-3 modifications to impart anti-estrogenic properties. mdpi.com

Similarly, the introduction of different side chains at the C-7α position can determine whether an estradiol derivative acts as a SERM or a full agonist. nih.gov The pure anti-estrogen Fulvestrant (ICI 182,780), for example, functions by binding to ER and inhibiting its dimerization. nih.govnih.gov

The specific combination of a 3-O-methyl ether and a 6-hydroxy group in this compound suggests a complex biological profile. The methylation at C-3 could decrease binding affinity for the ER, potentially reducing estrogenic agonism. The C-6 hydroxylation could further modulate receptor interaction or alter the compound's metabolic fate. While direct antagonistic activity studies on this specific molecule are not widely available, the principles derived from related substituted estradiols suggest it could possess a unique modulatory profile at the estrogen receptor.

Neuroprotective Properties in Research Models

17beta-estradiol is widely recognized for its neuroprotective effects in various models of neuronal injury and neurodegenerative disease. nih.gov These protective actions are mediated through multiple mechanisms, including receptor-dependent signaling and receptor-independent antioxidant effects. nih.govnih.gov

In models of N-methyl-D-aspartate (NMDA)-induced retinal neurotoxicity, 17beta-estradiol has been shown to attenuate the loss of retinal ganglion cells. nih.gov This neuroprotective effect is mediated by the estrogen receptor and involves the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov The anti-inflammatory properties of E2, such as suppressing nitric oxide production in microglia, also contribute to its neuroprotective capacity. nih.gov

Analytical Research Methodologies and Characterization in Steroid Biochemistry

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for separating and quantifying steroid metabolites. austinpublishinggroup.com Its coupling with various detectors allows for the precise measurement of compounds like 3-O-Methyl 6-Hydroxy 17beta-Estradiol, even at the trace levels present in biological systems. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of estrogens and their metabolites. nih.govresearchgate.net Reversed-phase HPLC, commonly utilizing a C18 stationary phase, is frequently employed for these separations. researchgate.netmdpi.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an acid additive like formic acid to improve peak shape. researchgate.netmdpi.com

For detection, UV detectors can be used, with wavelengths around 281 nm being effective for the phenolic A-ring of estrogens. nih.gov However, for enhanced sensitivity and selectivity, especially in complex biological samples, fluorescence detection (FLD) is often preferred. mdpi.com Since many estrogen metabolites lack intrinsic fluorescence, a derivatization step with a fluorescent tag, such as dansyl chloride, is necessary. mdpi.com While HPLC-FLD methods are robust, they may have higher limits of quantification (LOQ) compared to mass spectrometry-based techniques, sometimes making it challenging to measure very low endogenous concentrations. mdpi.com

Table 1: Example HPLC Method Parameters for Estrogen Metabolite Analysis

Parameter Details Source(s)
Column Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) mdpi.com
Mobile Phase Gradient of water with 0.1% formic acid and methanol mdpi.com
Flow Rate 0.5 mL/min mdpi.com
Detection Fluorescence (FLD) after derivatization with dansyl chloride (λEX 350 nm, λEM 530 nm) mdpi.com
Linearity Range 10–300 ng/mL mdpi.com
Limit of Quantification (LOQ) 10 ng/mL mdpi.com

The coupling of chromatographic separation with tandem mass spectrometry (MS/MS) represents the gold standard for the quantitative analysis of steroid hormones and their metabolites due to its unparalleled sensitivity and specificity. nih.govaustinpublishinggroup.com Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools in this domain. nih.govaustinpublishinggroup.com

LC-MS/MS is particularly favored for its ability to analyze a wide range of estrogen metabolites simultaneously with minimal sample preparation. acs.orgnih.gov These methods often use electrospray ionization (ESI) in negative ion mode, which can sometimes allow for analysis without derivatization, making the process faster and more cost-effective. nih.gov The use of multiple reaction monitoring (MRM) or selective reaction monitoring (SRM) allows for highly specific quantification by monitoring a specific precursor-to-product ion transition for each analyte. nih.govresearchgate.net This approach can achieve limits of quantification in the low picogram-per-milliliter (pg/mL) range, which is essential for measuring circulating levels of estrogen metabolites. nih.govacs.orgnih.gov

GC-MS/MS also offers excellent chromatographic resolution. researchgate.net However, it requires a derivatization step to make the steroids volatile and thermally stable. unito.itnih.gov Common derivatization procedures include trimethylsilylation (e.g., using MSTFA) or pentafluorobenzyl (PFB) derivatization. nih.govshimadzu.co.kr The latter, when combined with negative ion chemical ionization (NCI), can achieve extremely high sensitivity. shimadzu.co.kr Isotope dilution, where a stable isotope-labeled version of the analyte is used as an internal standard, is a common practice in both LC-MS/MS and GC-MS/MS to ensure the highest accuracy and precision. researchgate.netnih.gov

Table 2: Comparison of MS-Based Methods for Estrogen Metabolite Quantification

Feature LC-MS/MS GC-MS/MS Source(s)
Sample Preparation Simple extraction; derivatization may be optional or used for enhanced sensitivity. Requires derivatization (e.g., silylation, acylation) to increase volatility. nih.govnih.govnih.gov
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). Electron Ionization (EI), Negative Ion Chemical Ionization (NCI). researchgate.netnih.govshimadzu.co.kr
Typical LOQ 0.5–15 pg/mL. 13-21 pg/mL, can be lower with NCI. nih.govnih.govnih.gov
Key Advantage High throughput, suitable for a broad range of metabolites, less sample clean-up. High chromatographic resolution, established fragmentation libraries. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

Beyond quantification, the definitive identification and structural elucidation of metabolites like this compound require advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure. For a novel or synthesized steroid metabolite, NMR confirms the precise location of functional groups. The process involves acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

For a compound like this compound, 1D proton (¹H) and carbon-13 (¹³C) NMR spectra would provide initial information on the chemical environment of each atom. nih.gov The presence of a methoxy (B1213986) group (-OCH₃) would be confirmed by a characteristic singlet in the ¹H spectrum (typically ~3.7 ppm) and a corresponding signal in the ¹³C spectrum (~55 ppm). The position of this group at C3 would be confirmed using 2D techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between the methoxy protons and the C3 carbon of the steroid's A-ring. Similarly, the location of the additional hydroxyl group at C6 would be determined by observing its effect on the chemical shifts of neighboring protons and carbons (e.g., H6, C5, C7) and through correlations in COSY, TOCSY, and HMBC spectra. nih.gov These experiments together allow for a complete and unambiguous assignment of the compound's constitution and stereochemistry. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for identifying unknown metabolites. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can determine the elemental formula of a metabolite. researchgate.net For example, the hydroxylation of an estradiol-glucuronide metabolite results in a mass shift of 16 atomic mass units (amu), corresponding to the addition of an oxygen atom. researchgate.net Similarly, the formation of this compound from 17beta-Estradiol would involve specific mass shifts corresponding to methylation and hydroxylation.

Tandem HRMS (MS/MS) provides structural information through fragmentation analysis. researchgate.net The fragmentation pattern of the parent ion is characteristic of its structure. The loss of specific neutral fragments (e.g., water from a hydroxyl group, or a methyl group) can help localize the positions of the functional groups on the steroid skeleton. researchgate.net This technique is instrumental in distinguishing between isomers, which have the same elemental formula but different structures.

Radioligand Binding Assays for Receptor Affinity Determination

To understand the biological potency of an estrogenic compound, its binding affinity for the estrogen receptors (ERα and ERβ) must be determined. nih.gov The radioligand competitive binding assay is a classic and reliable method for this purpose. oup.comepa.gov

The assay works on the principle of competition. A fixed concentration of a high-affinity radiolabeled estrogen, typically [³H]-17β-estradiol, is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or expressed receptor protein). nih.govoup.com Increasing concentrations of the unlabeled test compound, such as this compound, are added to the mixture. The test compound competes with the radioligand for binding to the receptor. nih.gov After incubation, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. nih.gov

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. nih.gov From this, the Relative Binding Affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to that of a reference compound, usually 17β-estradiol, which is assigned an RBA of 100. nih.gov A lower IC₅₀ and higher RBA indicate a stronger affinity for the receptor. This assay is crucial for characterizing the endocrine activity of estrogen metabolites and synthetic analogs. oup.com

Table 3: Example Relative Binding Affinities (RBA) for Estrogen Receptor Alpha (ERα)

Compound Relative Binding Affinity (RBA) (%) Source(s)
17β-Estradiol 100 nih.gov
Estrone (B1671321) 10-20 nih.gov
Estriol 10-15 nih.gov
Diethylstilbestrol (B1670540) ~200 nih.gov
16α-Iodo-estradiol ~100 wikipedia.org

Note: This table provides examples for illustrative purposes. The specific RBA for this compound would need to be determined experimentally.

Immunoassays (e.g., RIA, ELISA) in Research Contexts for Metabolite Profiling

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), have historically been fundamental tools in the quantification of steroid hormones due to their high throughput and relatively low cost. These methods are predicated on the highly specific binding interaction between an antibody and its target antigen—in this case, an estrogen metabolite.

The general principle of a competitive immunoassay, which is commonly used for small molecules like steroids, involves competition between a labeled form of the analyte and the unlabeled analyte present in a sample for a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.

Radioimmunoassay (RIA) utilizes a radiolabeled antigen (e.g., with iodine-125) to compete with the native hormone for antibody binding sites. After separation of the antibody-bound and free antigen, the radioactivity of the bound fraction is measured.

Enzyme-Linked Immunosorbent Assay (ELISA) operates on a similar competitive principle but employs an enzyme-linked antigen. The enzyme reacts with a substrate to produce a measurable signal, typically a color change, which is quantified using a spectrophotometer.

Challenges in Metabolite Profiling:

A significant challenge in using immunoassays for comprehensive metabolite profiling is the potential for cross-reactivity. Antibodies developed for a specific estrogen may exhibit binding to other structurally similar metabolites, leading to an overestimation of the target analyte's concentration. For a minor metabolite like this compound, developing a highly specific antibody that does not cross-react with its precursor, 17beta-Estradiol, or other hydroxylated and methylated isomers is a critical and non-trivial undertaking.

Furthermore, the sensitivity of immunoassays can be a limiting factor, especially when measuring the very low physiological concentrations typical of many estrogen metabolites. This has led the Endocrine Society to recommend caution in the use of direct immunoassays for steroid hormone analysis, particularly in low-concentration settings, favoring more specific methods like mass spectrometry.

While no commercial RIA or ELISA kits are specifically marketed for this compound, the development of such an assay would necessitate the synthesis of a suitable immunogen and the generation of highly specific monoclonal or polyclonal antibodies. The validation of such an assay would require rigorous testing for cross-reactivity against a panel of related estrogen metabolites.

Method Development and Validation for Estrogen Metabolite Analysis in Biological Research Matrices

The accurate and reliable quantification of estrogen metabolites in complex biological matrices such as plasma, serum, urine, and tissue is crucial for meaningful research. This requires the development and thorough validation of robust analytical methods. Mass spectrometry (MS) coupled with chromatographic separation, either gas chromatography (GC-MS) or liquid chromatography (LC-MS), has become the gold standard for steroid analysis due to its superior selectivity and sensitivity.

Method Development:

The development of an analytical method for a specific metabolite like this compound involves several key steps:

Sample Preparation: This is a critical stage aimed at extracting the analyte from the complex biological matrix, removing interfering substances, and concentrating the analyte to a level suitable for detection. Common techniques include:

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the aqueous biological fluid.

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a small volume of solvent. This technique is highly effective for cleanup and concentration.

Enzymatic Deconjugation: In urine, estrogens are often present as glucuronide or sulfate (B86663) conjugates. A deconjugation step using enzymes like β-glucuronidase and sulfatase is often necessary to measure the total (free + conjugated) metabolite concentration.

Chromatographic Separation: The goal is to separate the target analyte from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of a wide range of metabolites.

Gas Chromatography (GC): Requires the analytes to be volatile and thermally stable. For steroids, a derivatization step is typically necessary to increase their volatility and improve their chromatographic properties.

Detection:

Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. This technique, often referred to as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure mass with very high accuracy, allowing for the determination of the elemental composition of an ion and further increasing confidence in analyte identification.

Method Validation:

Once a method is developed, it must be rigorously validated to ensure its reliability and suitability for its intended purpose. Key validation parameters, often defined by regulatory guidelines, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting compounds from the biological matrix. This is a critical parameter to evaluate in LC-MS methods.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The table below summarizes typical parameters evaluated during the validation of a chromatographic method for steroid analysis.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Correlation coefficient of the calibration curve> 0.99
Accuracy % deviation from the nominal concentrationWithin ±15% (±20% at LOQ)
Precision (RSD) Repeatability and intermediate precision≤ 15% (≤ 20% at LOQ)
LOD/LOQ Lowest detectable/quantifiable concentrationMethod-dependent, pg/mL to ng/mL range
Recovery Extraction efficiencyConsistent and reproducible
Matrix Effect Ion suppression or enhancementShould be minimized and compensated for

This table presents generalized acceptance criteria for bioanalytical method validation. Specific values may vary based on the regulatory agency and the application.

While specific validated methods for this compound are not prominent in the literature, the principles and procedures outlined above would be directly applicable to its analysis. The development of such a method would likely employ LC-MS/MS for its inherent specificity and sensitivity, which are necessary to accurately measure what is presumed to be a low-abundance metabolite.

Future Directions and Emerging Research Areas

Development of Novel Research Probes and Ligands

A critical step in elucidating the function of any bioactive molecule is the creation of specific tools to track its interactions and effects. For 3-O-Methyl 6-Hydroxy 17beta-Estradiol, future research will heavily depend on the development of novel probes and selective ligands.

Research Probes: To understand the distribution, metabolism, and target engagement of this compound in vitro and in vivo, the synthesis of labeled versions of the compound is essential. Drawing from methodologies used for other estrogens, several types of probes can be developed:

Radiolabeled Ligands: Synthesizing radiolabeled versions, such as with Carbon-14 ([¹⁴C]) or Tritium ([³H]), would enable quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME). researchgate.net Such tracers are invaluable for tracking the compound and its subsequent metabolites in complex biological systems like soil-water batch systems or within an organism. researchgate.net

Fluorescent Probes: Attaching a fluorogenic moiety, like a dansyl group, to the steroidal backbone can create a fluorescent inhibitor. This has been successfully done for other steroidogenic enzymes, allowing for optical imaging and real-time tracking of the molecule's localization within cells.

Biotinylated or "Click-Chemistry" Ready Probes: These probes would facilitate the identification of binding partners through affinity purification and subsequent mass spectrometry analysis, a crucial step in discovering novel receptors or interacting proteins.

Selective Ligands: The biological effects of estrogens are mediated by their interaction with estrogen receptors (ERα and ERβ) and other proteins. nih.gov The development of ligands that are highly selective for the binding pockets of enzymes that may produce or metabolize this compound, or for the receptors it targets, is a key research goal. This involves synthesizing a series of structural analogs to probe structure-activity relationships (SAR). nih.gov The aim is to create tools that can either selectively block the production of this metabolite or specifically modulate its downstream effects, helping to distinguish its functions from those of parent estrogens like 17beta-Estradiol. nih.govnih.gov

Probe/Ligand TypePurposeExample Application for this compound
Radiolabeled Probes Quantitative tracking of metabolic fateFollowing the metabolic conversion and clearance of [¹⁴C]-3-O-Methyl 6-Hydroxy 17beta-Estradiol in preclinical models.
Fluorescent Probes Cellular imaging and localization studiesVisualizing the uptake and subcellular distribution of a fluorescently-tagged analog in cancer cell lines.
Selective Antagonists Blocking specific biological actionsDeveloping a molecule that selectively inhibits the binding of this compound to a potential target protein, to study the functional consequences.
Selective Enzyme Inhibitors Modulating endogenous productionCreating an inhibitor for the specific Catechol-O-methyltransferase (COMT) or Cytochrome P450 enzyme responsible for its synthesis.

Advanced Mechanistic Studies on Estrogen Metabolite Action

While the primary estrogens, Estrone (B1671321) (E1) and 17beta-Estradiol (E2), have been studied extensively, the precise mechanisms of action for many of their metabolites remain poorly understood. nih.gov Future research must move beyond simple binding assays to advanced studies that unravel the specific cellular and physiological roles of this compound.

Key research questions to be addressed include:

Receptor Interaction and Activation: Does this metabolite bind to the classical nuclear estrogen receptors, ERα and ERβ? If so, what is its binding affinity compared to E2, and does it act as an agonist or antagonist? illinois.edu Furthermore, does it interact with other receptors, such as the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogen signaling? cancerbiomed.org

Cellular Proliferation and Signaling: Studies on other hydroxylated and methoxylated estrogen metabolites, such as 2-methoxyestradiol (B1684026), have revealed complex effects on cell proliferation, sometimes promoting it at physiological concentrations while being antiproliferative at higher doses. nih.govaacrjournals.org It is crucial to investigate the effect of this compound on the proliferation of various cell types, particularly hormone-dependent cancer cells (e.g., breast, ovarian). nih.govmdpi.com This includes analyzing its impact on key signaling pathways like the mitogen-activated protein kinase (MAPK) and PI3K/AKT/mTOR pathways. nih.govmdpi.com

Metabolic Stability and Interconversion: Understanding the metabolic stability of this compound is vital. Is it a terminal metabolite, or is it further converted to other active or inactive compounds? Enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs) are critical in interconverting estrogens. nih.gov Investigating whether this compound is a substrate for such enzymes will clarify its position within the complex web of steroid metabolism. nih.gov

Research AreaKey QuestionExperimental Approach
Receptor Binding What are the primary molecular targets?Radioligand binding assays (for ERα, ERβ), competitive binding studies, and screening against a panel of nuclear receptors. nih.gov
Transcriptional Activity Does it activate or inhibit gene expression via ERs?Cell-based reporter gene assays (e.g., ERE-luciferase) in cells expressing ERα or ERβ. nih.gov
Cell Signaling How does it affect key cellular pathways?Western blotting to analyze phosphorylation of proteins like ERK and AKT in response to treatment.
Cell Proliferation Is it pro-proliferative or anti-proliferative?MTT or SRB assays on various cancer cell lines (e.g., MCF-7, OVCAR-3) over a range of concentrations. nih.gov
Metabolic Fate Is it a substrate for steroid-metabolizing enzymes?Incubation with recombinant enzymes (e.g., 17β-HSDs, sulfotransferases) followed by LC-MS analysis to identify products. nih.gov

Computational Approaches in Steroid Research (e.g., Docking, Molecular Dynamics)

Computational modeling provides powerful, cost-effective tools to predict and rationalize the behavior of steroid molecules at an atomic level. mdpi.com These in silico methods are essential for guiding experimental work and accelerating the discovery process for compounds like this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov Docking studies can be used to screen this compound against the crystal structures of various potential targets, including ERα, ERβ, GPER, and steroid-metabolizing enzymes like 17β-HSD1. nih.govmdpi.com The results, often expressed as a binding energy score, can prioritize which interactions are most likely to be biologically relevant and warrant experimental validation. nih.govsemanticscholar.org For example, docking could reveal whether the unique 3-methoxy and 6-hydroxy substitutions favor binding to one ER subtype over another. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations allow researchers to observe the time-dependent behavior of the ligand-protein complex. mdpi.comnih.gov An MD simulation, typically run for nanoseconds, can confirm the stability of the binding pose predicted by docking. nih.govsemanticscholar.org It can also reveal crucial information about the conformational changes induced in the receptor upon ligand binding, which is key to determining whether the ligand will act as an agonist or an antagonist. nih.gov These simulations are instrumental in understanding the structural basis of a ligand's activity and in rationally designing new derivatives with improved properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By synthesizing and testing a small library of analogs of this compound, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. This approach can guide the design of more potent and selective ligands by identifying key structural features—such as specific functional groups or electronic properties—that are critical for activity. mdpi.com

Computational MethodObjectivePredicted Outcome for this compound
Molecular Docking Predict binding pose and affinity to target proteins.Binding energy scores (kcal/mol) and key interacting amino acid residues in the binding sites of ERα, ERβ, and 17β-HSDs. nih.govnih.gov
Molecular Dynamics (MD) Assess the stability and dynamics of the ligand-protein complex.Root Mean Square Deviation (RMSD) values to confirm binding stability; analysis of hydrogen bond networks over time. nih.gov
QSAR Relate chemical structure to biological activity.A predictive model to guide the synthesis of new analogs with potentially enhanced affinity or selectivity. mdpi.com

Q & A

Q. What analytical methods are recommended for quantifying 3-O-Methyl 6-Hydroxy 17β-Estradiol in biological samples?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Preferred for high sensitivity and specificity. Use reverse-phase C18 columns with mobile phases optimized for estrogen derivatives (e.g., methanol/water gradients). Calibrate with certified reference standards (e.g., M312615, as listed in ) .
  • ELISA Kits: Validate cross-reactivity due to structural similarity with other estradiol metabolites (e.g., 17β-estradiol). Commercial kits (e.g., Estradiol BioAssay™ ELISA) require optimization for methylated derivatives .
  • Bradford Assay for Protein Binding Studies: Quantify protein interactions using the Bradford method () with modifications to avoid interference from phenolic hydroxyl groups .

Q. How should researchers safely handle 3-O-Methyl 6-Hydroxy 17β-Estradiol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation (per OSHA HCS guidelines in ) .
  • Storage: Store at –20°C in airtight, light-resistant containers. Avoid contact with oxidizing agents (see stability data in ) .
  • Waste Disposal: Follow EPA guidelines for estrogenic compounds. Collect spills with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities () .

Q. What are the primary challenges in synthesizing 3-O-Methyl 6-Hydroxy 17β-Estradiol?

Methodological Answer:

  • Regioselective Methylation: Protect the 6-hydroxy group during synthesis to avoid unintended methylation at other positions (e.g., 17β-hydroxyl). Use tert-butyldimethylsilyl (TBDMS) protecting groups .
  • Purification: Employ preparative HPLC with UV detection at 280 nm (optimized for aromatic estradiol derivatives). Confirm purity via NMR and high-resolution MS () .

Advanced Research Questions

Q. How does 3-O-Methyl 6-Hydroxy 17β-Estradiol interact with estrogen receptors compared to 17β-estradiol?

Methodological Answer:

  • Receptor Binding Assays: Use competitive binding assays with ERα/ERβ-transfected cell lines. Compare IC50 values to 17β-estradiol (positive control). Note reduced binding affinity due to methylation at the 3-O position () .
  • Transcriptional Activity: Measure luciferase reporter activity in MCF-7 cells. Methylation may attenuate transactivation potential, as seen in similar derivatives (e.g., 4-methoxyestradiol, ) .

Q. What metabolic pathways degrade 3-O-Methyl 6-Hydroxy 17β-Estradiol in vivo, and how can they be studied?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., demethylation products) via LC-MS/MS. Compare to known pathways of 17β-estradiol () .
  • Phase II Conjugation: Assess glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms. Methylation may reduce conjugation efficiency at the 3-O position .

Q. Are there contradictions in existing data on the blood-brain barrier (BBB) permeability of methylated estradiol derivatives?

Methodological Answer:

  • Contradictory Findings:
    • Permeability in Younger Models: Some studies report moderate BBB penetration via passive diffusion (e.g., 17β-estradiol analogs, ) .
    • Age-Dependent Variability: In older rats, 17β-estradiol exacerbates BBB disruption during ischemia (). Similar studies for methylated derivatives are lacking, necessitating age-stratified models .
  • Methodological Adjustments: Use in situ brain perfusion techniques with radiolabeled 3-O-Methyl 6-Hydroxy 17β-Estradiol to quantify permeability .

Q. How can researchers resolve discrepancies in environmental detection data for methylated estrogens?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery from water matrices. Adjust pH to 3.0 to enhance retention of phenolic compounds () .
  • Interference Mitigation: Use tandem MS (MS/MS) to distinguish 3-O-Methyl 6-Hydroxy 17β-Estradiol from co-eluting isomers (e.g., 6-hydroxyestradiol, ) .

Q. What in vivo models are suitable for studying the endocrine-disrupting effects of this compound?

Methodological Answer:

  • Zebrafish Embryotoxicity Assay: Expose embryos to 0.1–10 µM concentrations. Monitor vitellogenin expression as a biomarker of estrogenic activity .
  • Rodent Uterotrophic Assay: Subcutaneous administration in ovariectomized rats. Compare uterine weight gain to 17β-estradiol controls () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.